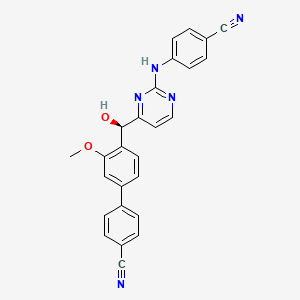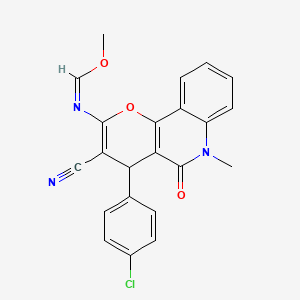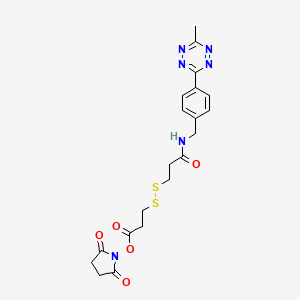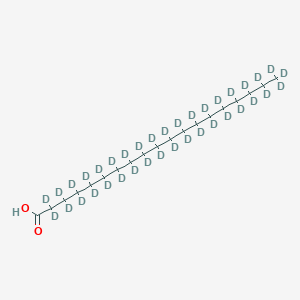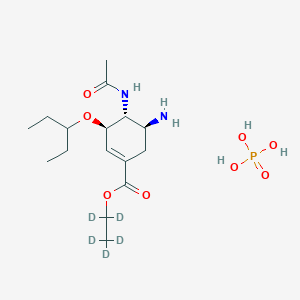
(e)-5-chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Complex III-IN-1 is a chemical compound that plays a significant role in various scientific fields. It is known for its unique properties and applications, particularly in the study of mitochondrial function and electron transport chains. Complex III-IN-1 is often used as an inhibitor in biochemical research to study the mechanisms of electron transport and energy production in cells.
準備方法
The synthesis of Complex III-IN-1 involves several steps, including the preparation of intermediate compounds and the final assembly of the complex. The synthetic route typically involves the use of coordination chemistry to combine metal ions with organic ligands. The reaction conditions often require controlled temperatures, specific pH levels, and the use of solvents such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high purity and yield.
化学反応の分析
Complex III-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized forms of the complex, while reduction reactions may yield reduced forms.
科学的研究の応用
Complex III-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of electron transport and energy production in cells. In biology, it is used to investigate the role of mitochondria in cellular respiration and the effects of mitochondrial dysfunction on various diseases. In medicine, Complex III-IN-1 is used as a tool to study the effects of mitochondrial inhibitors on cancer cells and other disease models. In industry, it is used in the development of new drugs and therapeutic agents targeting mitochondrial function.
作用機序
The mechanism of action of Complex III-IN-1 involves its interaction with the electron transport chain in mitochondria. It specifically targets Complex III, also known as the cytochrome bc1 complex, and inhibits its function. This inhibition disrupts the flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. The molecular targets of Complex III-IN-1 include the iron-sulfur clusters and heme groups within Complex III, which are essential for its electron transfer function.
類似化合物との比較
Complex III-IN-1 can be compared with other similar compounds, such as antimycin A, myxothiazol, and stigmatellin. These compounds also inhibit Complex III but differ in their specific binding sites and mechanisms of action. For example, antimycin A binds to the Qi site of Complex III, while myxothiazol and stigmatellin bind to the Qo site. Complex III-IN-1 is unique in its ability to inhibit both the Qi and Qo sites, making it a valuable tool for studying the overall function of Complex III and its role in cellular respiration.
Conclusion
Complex III-IN-1 is a versatile and valuable compound in scientific research, with applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it an essential tool for studying mitochondrial function and the electron transport chain. By understanding the synthesis, reactions, and applications of Complex III-IN-1, researchers can gain valuable insights into the fundamental processes of cellular respiration and develop new therapeutic strategies for diseases related to mitochondrial dysfunction.
特性
分子式 |
C14H20ClNO2S2 |
|---|---|
分子量 |
333.9 g/mol |
IUPAC名 |
5-chloro-N-[(2E)-3,7-dimethylocta-2,6-dienyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H20ClNO2S2/c1-11(2)5-4-6-12(3)9-10-16-20(17,18)14-8-7-13(15)19-14/h5,7-9,16H,4,6,10H2,1-3H3/b12-9+ |
InChIキー |
RXCJOTIKIQUYOT-FMIVXFBMSA-N |
異性体SMILES |
CC(=CCC/C(=C/CNS(=O)(=O)C1=CC=C(S1)Cl)/C)C |
正規SMILES |
CC(=CCCC(=CCNS(=O)(=O)C1=CC=C(S1)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



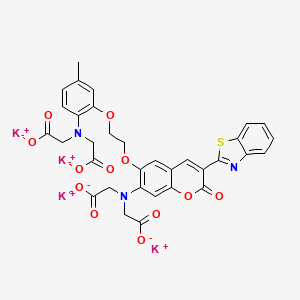
![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
